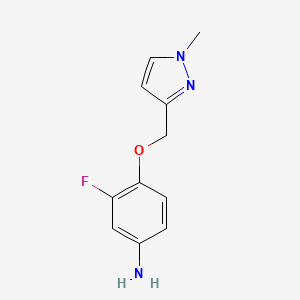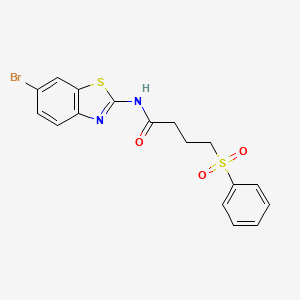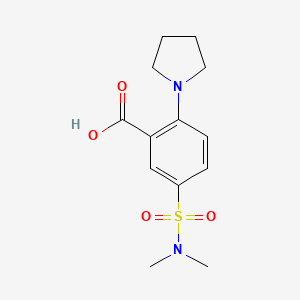![molecular formula C22H23ClN4O4 B2413990 1-{1-[3-(2-Chlorphenyl)-5-methyl-1,2-oxazol-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidin-2,4-dion CAS No. 2097862-13-8](/img/structure/B2413990.png)
1-{1-[3-(2-Chlorphenyl)-5-methyl-1,2-oxazol-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a synthetic organic compound that falls under the category of complex heterocycles
Wissenschaftliche Forschungsanwendungen
This compound finds use in various scientific fields:
Chemistry: : Employed as a building block in organic synthesis for developing new compounds.
Biology: : Acts as a ligand in binding studies with proteins or nucleic acids.
Medicine: : Investigated for potential pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: : Used in material science for developing new polymers or as a precursor for fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic synthesis. A common approach begins with the formation of the oxazole ring, followed by the incorporation of the chlorophenyl group. The piperidine ring is then introduced through nucleophilic substitution, and finally, the imidazolidine-2,4-dione core is constructed via cyclization reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the use of automated synthesisers and optimized reaction conditions to ensure high yield and purity. Purification techniques such as recrystallization, chromatography, and distillation are essential for achieving the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione undergoes various types of chemical reactions including:
Oxidation: : The compound can undergo oxidation at the methyl group on the oxazole ring.
Reduction: : The carbonyl groups present in the structure can be reduced to corresponding alcohols.
Substitution: : Nucleophilic or electrophilic substitution can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and substituents like halides for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, appropriate solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the type of reaction, products may include oxidized derivatives of the oxazole ring, reduced alcohol forms of the carbonyl groups, or substituted chlorophenyl analogues.
Wirkmechanismus
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, affecting biological pathways. The chlorophenyl group enhances lipophilicity, allowing it to penetrate cell membranes, while the oxazole and imidazolidine rings may interact with protein active sites.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione stands out due to its unique combination of functional groups which may confer enhanced biological activity and stability.
List of Similar Compounds
1-[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]piperidine
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}urea
3-Cyclopropyl-1-(4-chlorophenyl)-2,4-imidazolidinedione
Each of these analogues differs slightly in structure, which could influence their respective reactivity and biological functions.
Eigenschaften
IUPAC Name |
1-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-13-19(20(24-31-13)16-4-2-3-5-17(16)23)21(29)25-10-8-14(9-11-25)26-12-18(28)27(22(26)30)15-6-7-15/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJOMMVBWQTNAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)
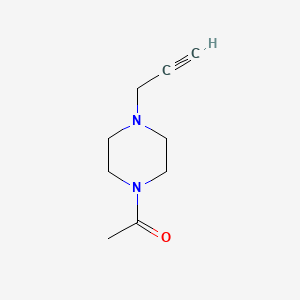
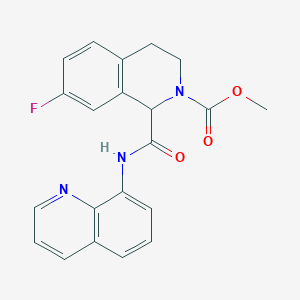
![6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)
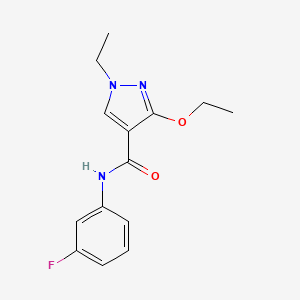
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)
